

In-Depth Technical Guide: Propargyl-O-C1amido-PEG3-C2-NHS Ester

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Compound of Interest

Propargyl-O-C1-amido-PEG3-C2NHS ester

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This technical guide provides a comprehensive overview of the available data and methodologies related to **Propargyl-O-C1-amido-PEG3-C2-NHS ester**, a chemical linker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Properties and Function

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a non-cleavable linker containing a polyethylene glycol (PEG) spacer, a propargyl group for click chemistry, and an N-hydroxysuccinimide (NHS) ester for amine reactivity.[1][2] The NHS ester facilitates covalent attachment to primary amines, such as those on the surface of antibodies, while the terminal alkyne (propargyl group) allows for subsequent conjugation to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This linker is integral to the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody, enabling targeted drug delivery.

Solubility Data

Precise solubility data for "**Propargyl-O-C1-amido-PEG3-C2-NHS ester**" is not explicitly available in the public domain. However, data for structurally similar compounds provides valuable insights into its solubility profile. The following table summarizes the available quantitative solubility data for related propargyl-PEG-NHS ester linkers.



Compound Name	Solvent	Concentration	Remarks
Propargyl-C1-NHS ester	DMSO	100 mg/mL (512.37 mM)	Ultrasonic assistance may be needed.[3]
Propargyl-PEG3-NHS ester	DMSO	200 mg/mL (638.37 mM)	Hygroscopic nature of DMSO can impact solubility; use of newly opened solvent is recommended. Ultrasonic assistance may be needed.[4]
Propargyl-C1-NHS ester	10% DMSO, 40% PEG300, 5% Tween- 80, 45% saline	≥ 2.5 mg/mL (12.81 mM)	Clear solution for in vivo applications.[3]
Propargyl-C1-NHS ester	10% DMSO, 90% (20% SBE-β-CD in saline)	2.5 mg/mL (12.81 mM)	Suspended solution; ultrasonic assistance required.[3]
Propargyl-C1-NHS ester	10% DMSO, 90% corn oil	≥ 2.5 mg/mL (12.81 mM)	Clear solution for in vivo applications.[3]
Propargyl-PEG3-NHS ester	DMSO, DCM, DMF	Soluble	Qualitative data.[5]
Propargyl-PEG1-NHS ester	DMSO	~100 mg/mL (~444.05 mM)	[6]

Experimental Protocols

Detailed experimental protocols for determining the solubility of **Propargyl-O-C1-amido-PEG3-C2-NHS ester** are not publicly available. However, a general approach for assessing the solubility of similar compounds for in vitro and in vivo applications can be outlined.

General Protocol for Preparing Stock Solutions (In Vitro):

 Weigh a precise amount of the Propargyl-O-C1-amido-PEG3-C2-NHS ester in a sterile microcentrifuge tube.



- Add the desired solvent (e.g., DMSO) to achieve the target concentration.
- Vortex the solution to facilitate dissolution.
- If the compound does not fully dissolve, sonicate the solution in a water bath until a clear solution is obtained.
- Store the stock solution at -20°C or -80°C for long-term stability.[4]

In Vivo Formulation Protocol Example:

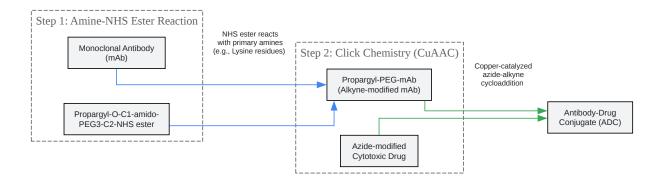
For animal studies, a multi-component solvent system is often required to achieve a biocompatible formulation.

- Prepare a stock solution of the compound in DMSO.
- In a separate sterile tube, prepare the vehicle by combining the other solvents in the desired ratio (e.g., 40% PEG300, 5% Tween-80, and 45% saline).[3]
- Add the DMSO stock solution to the vehicle to achieve the final desired concentration.
- Vortex the final formulation thoroughly to ensure homogeneity.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The primary application of **Propargyl-O-C1-amido-PEG3-C2-NHS ester** is in the construction of ADCs. The workflow involves a two-step conjugation process.





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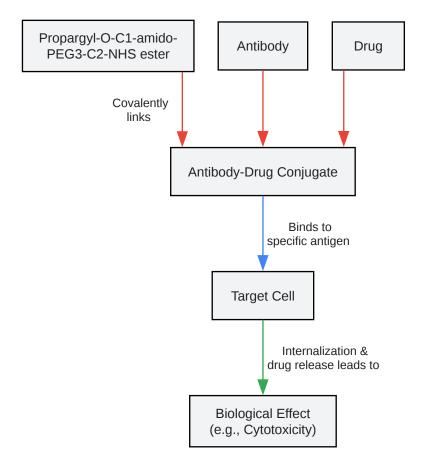
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

This diagram illustrates the sequential conjugation process. First, the NHS ester of the linker reacts with primary amines on the antibody. Second, the alkyne-modified antibody is conjugated to an azide-modified cytotoxic drug via a copper-catalyzed click reaction.

Signaling Pathways

Propargyl-O-C1-amido-PEG3-C2-NHS ester is a synthetic linker and does not have a direct role in biological signaling pathways. Its function is to covalently link two molecules, typically a large biomolecule like an antibody and a small molecule drug. The biological activity of the resulting conjugate is determined by the antibody's targeting and the drug's mechanism of action.





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Caption: Logical relationship of the linker in ADC function.

This diagram shows the linker's role in forming the ADC, which then enacts a biological effect on a target cell.

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